Ferrocene, ethenyl-

Vue d'ensemble

Description

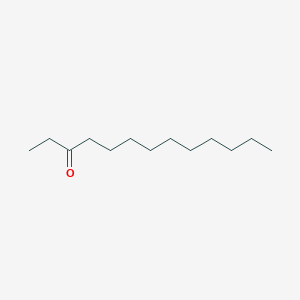

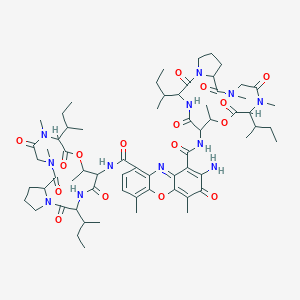

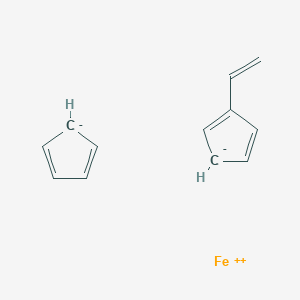

Ferrocene, ethenyl- is an organometallic compound with the formula (C₅H₅)Fe(C₅H₄CH=CH₂). It is a derivative of ferrocene, where a vinyl group is attached to one of the cyclopentadienyl ligands. This compound is known for its orange, air-stable oily solid form and its solubility in nonpolar organic solvents . Ferrocene, ethenyl- serves as a precursor to polyferrocenes and is often compared to styrene due to its structural similarities .

Mécanisme D'action

Target of Action

The primary target of Vinylferrocene is Glutathione Peroxidase 4 (GPX4) . GPX4 is the only peroxidase in mammals capable of reducing lipid hydroperoxides . When GPX4 function is impaired, lipid peroxidation causes ferroptosis, a tumor-suppressive process .

Mode of Action

Vinylferrocene interacts with its target, GPX4, by inhibiting its function . This inhibition leads to an increase in cellular reactive oxygen species (ROS) and lipid peroxidation (LPO), thereby inducing ferroptosis . Ferrocene plays a dual role in this process: it maintains the inhibition capacity of certain molecules with GPX4 and also acts as the ROS producer to enhance the vulnerability to ferroptosis of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Vinylferrocene is the ferroptosis pathway . Ferroptosis is an iron-dependent form of programmed cell death caused by increased cellular ROS and LPO . Lipid metabolism, ROS biology, and iron regulation are the central intersections of the framework of ferroptosis .

Pharmacokinetics

The inherent stability of ferrocene in air, heat, and light, its low toxicity, and reversible redox properties suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of Vinylferrocene’s action is the induction of ferroptosis in cancer cells, thereby attenuating tumor growth . This is achieved through the inhibition of GPX4, leading to an increase in cellular ROS and LPO .

Action Environment

The action of Vinylferrocene is influenced by various environmental factors. Its inherent stability in air, heat, and light enhances its efficacy . Moreover, its solubility in organic solvents and rapid electron transfer properties suggest that it may be stable and effective in various biological environments .

Analyse Biochimique

Biochemical Properties

Ferrocene, ethenyl- exhibits outstanding stability and redox properties owing to its aromaticity due to the extended π-delocalization of the electrons in the molecule . It can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .

Cellular Effects

The outstanding electrocatalytic activity of Ferrocene, ethenyl- at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This metal-based outer–sphere electron transfer in the ferricenium ion/ferrocene couple is commonly employed as an internal or external reference for electrochemical .

Temporal Effects in Laboratory Settings

The use of Ferrocene, ethenyl- based electrocatalysts enables control over the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities . Over time, this could lead to changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Transport and Distribution

Given its solubility in organic solvents , it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation.

Méthodes De Préparation

Ferrocene, ethenyl- can be synthesized through the dehydration of α-hydroxylethylferrocene, which is obtained from acetylferrocene . Another method involves the radical copolymerization of styrene and vinylferrocene . Industrial production methods often utilize these synthetic routes to ensure high purity and yield.

Analyse Des Réactions Chimiques

Ferrocene, ethenyl- undergoes various chemical reactions, including:

Diels-Alder Reaction: In its ferrocenium state, vinylferrocene becomes a powerful dienophile, making it reactive in Diels-Alder reactions.

Thiol Addition: The compound can also undergo thiol addition reactions upon conversion to its ferrocenium state.

Common reagents used in these reactions include chemical oxidants for the oxidation process and dienes for the Diels-Alder reaction. The major products formed from these reactions include cyclopentane derivatives and various functionalized ferrocene compounds .

Applications De Recherche Scientifique

Ferrocene, ethenyl- has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Ferrocene, ethenyl- is often compared to other ferrocene derivatives, such as:

Ethynylferrocene: Similar to vinylferrocene but with an ethynyl group instead of a vinyl group.

Acetylferrocene: A precursor to vinylferrocene, with an acetyl group attached to the cyclopentadienyl ligand.

Polyvinylferrocene: A polymerized form of vinylferrocene used in various industrial applications.

Ferrocene, ethenyl-’s uniqueness lies in its ability to undergo reversible oxidation, making it highly versatile in redox-mediated reactions and applications .

Propriétés

Numéro CAS |

1271-51-8 |

|---|---|

Formule moléculaire |

C12H22Fe |

Poids moléculaire |

222.15 g/mol |

Nom IUPAC |

cyclopentane;ethenylcyclopentane;iron |

InChI |

InChI=1S/C7H12.C5H10.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2,7H,1,3-6H2;1-5H2; |

Clé InChI |

VHFBWYOWUOEUBM-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

SMILES canonique |

C=CC1CCCC1.C1CCCC1.[Fe] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common methods for synthesizing vinylferrocene?

A1: Vinylferrocene can be synthesized via various methods, including:* Friedel-Crafts acylation of ferrocene, followed by reduction and elimination. [] * Wittig reaction of formylferrocene with a suitable phosphonium ylide.* Heck coupling reaction of vinyl halides or triflates with ferrocene.

Q2: Can vinylferrocene undergo polymerization? If so, what types of polymerization are possible?

A2: Yes, vinylferrocene readily undergoes polymerization. Both free radical polymerization [, , , , , ] and cationic polymerization [] have been successfully employed to produce polyvinylferrocene (PVFc).

Q3: What are the advantages of using living anionic polymerization to synthesize polyvinylferrocene?

A3: Living anionic polymerization of vinylferrocene allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. This technique also enables the preparation of block copolymers with precise architectures. [, ]

Q4: What challenges are associated with the anionic polymerization of vinylferrocene?

A4: One significant challenge is the propensity of propagating polyvinylferrocene anions to lose reactivity, entering a "sleeping" state. This can lead to incomplete monomer consumption and broader molecular weight distributions. []

Q5: How can the deactivation of polyvinylferrocene macro-anions during anionic polymerization be addressed?

A5: Reactivation of "sleeping" PVFc macro-anions can be achieved by treating them with 1,1-dimethylsilacyclobutane and 1,1-diphenylethylene. This method allows for the preparation of well-defined block copolymers with high coupling efficiencies. []

Q6: What makes vinylferrocene and its polymers electrochemically interesting?

A6: The ferrocene moiety in vinylferrocene undergoes a reversible one-electron redox reaction, making it and its polymers electrochemically active. [, , , , , , , ]

Q7: How does the electrochemical behavior of polyvinylferrocene change with its oxidation state?

A7: The diffusion coefficient for charge transport, redox capacitance, and exchange current density of PVF films are all dependent on the polymer's oxidation state. These parameters can be determined using impedance analysis. []

Q8: Can polyvinylferrocene be used as a component in electrochemical sensors?

A8: Yes, PVFc and its copolymers have shown promise as electrode materials for electrochemical sensors. For example, PVFc-based sensors have been developed for detecting hydrogen peroxide, glucose, and phenol derivatives. [, , , , ]

Q9: How does the incorporation of other monomers affect the electrochemical properties of polyvinylferrocene copolymers?

A9: The choice of comonomer and its concentration can significantly impact the electrochemical properties of PVFc copolymers. For instance, increasing the concentration of a comonomer like styrene, vinylanthracene, or methyl methacrylate generally leads to enhanced electrochemical stability in PVFc copolymers. []

Q10: How does the solvent environment influence the electrochemical behavior of polyvinylferrocene films?

A10: PVFc films exhibit a "solvent sensitivity" effect, meaning their electrochemical response is influenced by the solvent. Charge density within the film can vary depending on the solvent used. For example, significant differences are observed when cycling PVF films between propylene carbonate- and tetramethylene sulfone-based electrolytes. []

Q11: What is the molecular formula and weight of vinylferrocene?

A11: The molecular formula of vinylferrocene is C12H12Fe, and its molecular weight is 212.08 g/mol.

Q12: What spectroscopic techniques are commonly used to characterize vinylferrocene and its polymers?

A12: Several techniques are employed for characterization, including:* Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and insights into polymer composition. [, , , ]* Infrared (IR) spectroscopy: Identifies functional groups and can be used to compare polymers prepared by different methods. [, , ] * Ultraviolet-Visible (UV-Vis) spectroscopy: Useful for studying electronic transitions and can indicate the presence of unsaturation in polymers. [] * Mössbauer spectroscopy: Provides information about the oxidation state and spin state of iron in ferrocene-containing materials. [, ] * X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of elements in thin films. []

Q13: How does the morphology of polyvinylferrocene films influence their electrochemical properties?

A13: The morphology of PVF films, particularly their thickness and uniformity, can significantly affect their electrochemical behavior. Thinner films tend to exhibit non-limiting charge transport, while thicker films often display diffusion-controlled responses. [, , ]

Q14: How can the surface of materials be modified using vinylferrocene?

A14: Vinylferrocene can be used to modify surfaces through techniques like:* Self-assembly: Poly(vinylferrocene)-graft-poly(propylene sulfide) copolymers can form self-assembled monolayers on gold electrodes. []* Electrochemical deposition: Polyvinylferrocene films can be deposited onto electrode surfaces through electrochemical reduction of vinylferrocene. []* Photochemical grafting: Vinylferrocene can be grafted onto silicon surfaces using UV irradiation. [, ]

Q15: Does vinylferrocene have applications beyond electrochemistry?

A15: Yes, vinylferrocene has shown potential in other areas such as:* Catalysis: Ferrocenyl groups in polymers can act as catalysts or supports for catalytic species. [, ]* Redox-responsive materials: Vinylferrocene-containing polymers can be designed to respond to changes in redox potential, enabling applications in drug delivery and sensing. [, ]* Molecular electronics: The unique electronic properties of ferrocene make vinylferrocene a potential building block for molecular electronic devices. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.